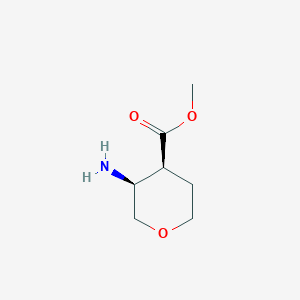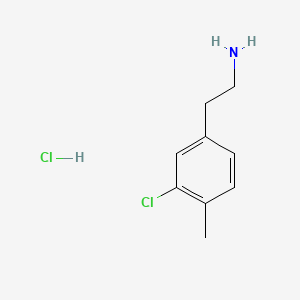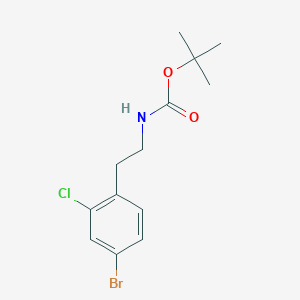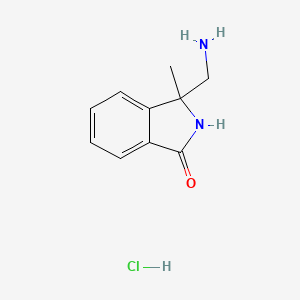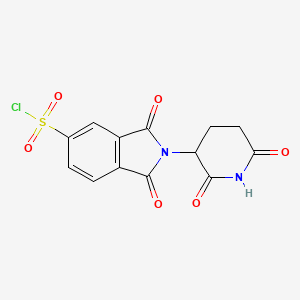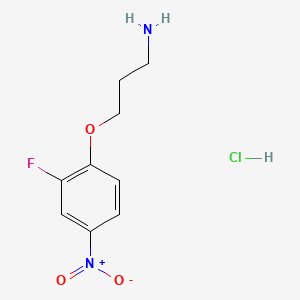
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride is a chemical compound with the molecular formula C9H12ClFN2O3 It is characterized by the presence of a fluoro group, a nitro group, and an amine group attached to a phenoxypropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride typically involves a multi-step process. One common method starts with the nitration of 2-fluorophenol to produce 2-fluoro-4-nitrophenol. This intermediate is then reacted with 3-chloropropan-1-amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenoxypropanamines and their derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Similar structure but different functional groups.
3-(3-Fluoro-4-nitrophenoxy)propan-1-amine: Similar backbone but different positional isomer.
Uniqueness
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
2839157-30-9 |
|---|---|
Fórmula molecular |
C9H12ClFN2O3 |
Peso molecular |
250.65 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11FN2O3.ClH/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H |
Clave InChI |
PKKQXIGEKGEKLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


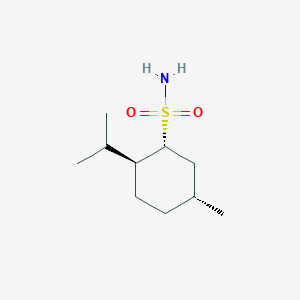
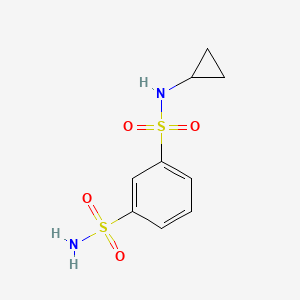
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
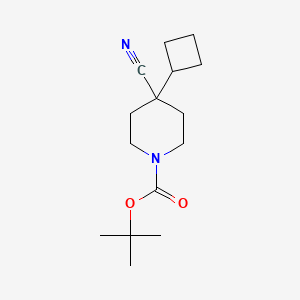
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
